

RO-5963 chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to **RO-5963**: A Dual p53-MDM2/MDMX Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-5963 is a potent, small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX interactions. By disrupting these critical negative regulatory interactions, **RO-5963** stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and mechanism of action of **RO-5963**. Detailed methodologies for key in vitro experiments are presented, along with a summary of its cellular activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics targeting the p53 pathway.

Chemical Structure and Properties

RO-5963 was developed through the chemical optimization of an earlier compound, RO-2443, to improve its aqueous solubility and overall pharmacological properties.[1][2][3]



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Table 1: Physicochemical and Identification Properties of RO-5963

Property	Data	
SMILES	OCC(CO)NC(C(C1=CC(F)=C(F)C=C1)N2C(/C(NC2=O)=C\C(C3=CC=C4CI)=CNC3=C4C)=O)= O[4]	
Appearance	Light yellow to yellow solid[4]	
Solubility	Improved water solubility compared to its precursor, RO-2443.[1][2][3] Soluble in DMSO (150 mg/mL).[4]	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4]	

Pharmacological Properties and Mechanism of Action

RO-5963 is a highly potent dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[4][5] This dual-targeting capability is a significant advantage over first-generation MDM2 inhibitors, such as nutlins, which are largely ineffective against MDMX.[1][6]

Table 2: In Vitro Inhibitory Potency of RO-5963

Target Interaction	IC50 Value
p53-MDM2	~17 nM[1][4][5][7][8]
p53-MDMX	~24 nM[1][4][5][7][8]



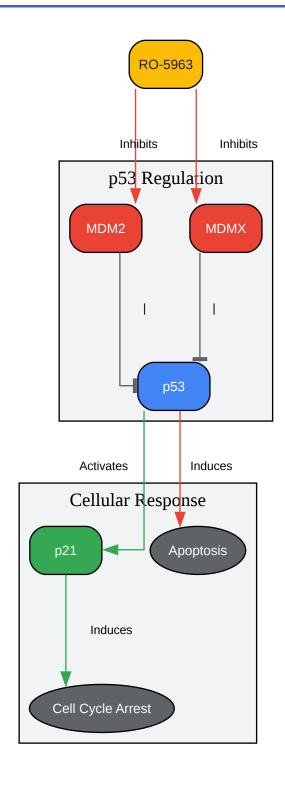




The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest and apoptosis.[9][10][11] Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and its homolog MDMX, which bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[8][11][12] In many cancers with wild-type p53, MDM2 and/or MDMX are overexpressed, effectively inactivating the p53 pathway.[10][13]

RO-5963 binds to the p53-binding pockets of both MDM2 and MDMX, inducing their dimerization and preventing them from interacting with p53.[1][7] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[1][9]





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Signaling pathway of RO-5963 action.

Experimental Protocols



In Vitro Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 values of inhibitors for the p53-MDM2/MDMX interaction.

Methodology:

- Reagents: Recombinant GST-tagged MDM2 or MDMX, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
- Procedure: a. Prepare serial dilutions of RO-5963 in an appropriate assay buffer. b. In a 384-well plate, add the RO-5963 dilutions, followed by the GST-MDM2/MDMX and biotin-p53 peptide. c. Incubate for 1 hour at room temperature to allow for binding. d. Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665). e. Incubate for another 1-2 hours at room temperature, protected from light. f. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition (derived from the HTRF ratio) against the log concentration of RO-5963 and fit a four-parameter logistic equation to determine the IC50.

Cellular p53 Pathway Activation (Western Blot)

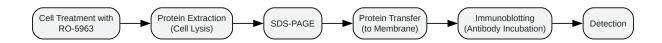
This protocol details the assessment of p53 stabilization and downstream target gene expression in treated cells.

Methodology:

- Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., MCF7, HCT116) and allow them to adhere overnight. Treat the cells with a dose range of RO-5963 for 24 hours.[1]
- Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- Western Blotting: a. Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression relative to the vehicle-treated control.



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Workflow for Western Blot analysis.

Cell Viability and Apoptosis Assays

Cell Viability (e.g., CellTiter-Glo® Assay):

- Seed cells in a 96-well plate and treat with a dilution series of **RO-5963** for 5 days.[1]
- Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Calculate the IC50 for cell growth inhibition.

Apoptosis (Annexin V/Propidium Iodide Staining):

- Treat cells with **RO-5963** for 48 hours.[1]
- Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).



 Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Summary of Cellular Activity

RO-5963 demonstrates potent and selective anti-proliferative activity in cancer cell lines expressing wild-type p53.[1][14] Its activity is significantly diminished in cells with mutant p53, confirming its on-target, p53-dependent mechanism of action.[14]

Table 3: Anti-proliferative Activity of RO-5963 in Cancer Cell Lines

Cell Line	p53 Status	IC50 for Cell Growth Inhibition	Reference
MCF7 (Breast)	Wild-Type	~2 µM	[14]
HCT116 (Colon)	Wild-Type	~2-3 μM	[14]
RKO (Colon)	Wild-Type	~2-3 μM	[14]
SW480 (Colon)	Mutant	>10 μM	[14]
MDA-MB-435 (Melanoma)	Mutant	>10 μM	[14]

Importantly, **RO-5963** shows superior apoptotic activity compared to nutlins in cancer cells that overexpress MDMX, such as the MCF7 breast cancer cell line.[1][5]

Conclusion

RO-5963 is a valuable research tool and a promising therapeutic candidate that potently and dually inhibits the p53-MDM2 and p53-MDMX interactions. Its ability to activate the p53 pathway in a wide range of cellular contexts, particularly in tumors overexpressing MDMX, underscores the potential of dual inhibitors in cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of **RO-5963** and next-generation compounds targeting this critical oncogenic pathway.



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